Dimethyl(2-methyloct-1-EN-1-YL)alumane

Description

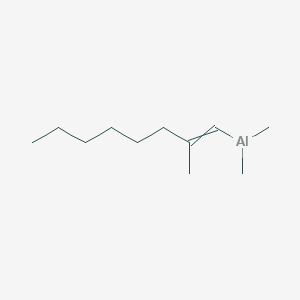

Dimethyl(2-methyloct-1-en-1-yl)alumane is an organoaluminum compound with the molecular formula C₁₁H₂₁Al. Its structure consists of an aluminum center bonded to two methyl groups and a branched alkenyl substituent, specifically a 2-methyloct-1-en-1-yl group. The IUPAC name adheres to provisional recommendations for organoaluminum compounds, where substituents are prioritized based on branching and functional groups . The compound’s defining feature is the presence of a terminal double bond (at the 1-position) and a methyl branch at the 2-position of the octenyl chain. Organoaluminum compounds like this are typically pyrophoric and require inert handling conditions, with applications in organic synthesis and materials science.

Properties

CAS No. |

77958-37-3 |

|---|---|

Molecular Formula |

C11H23Al |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

dimethyl(2-methyloct-1-enyl)alumane |

InChI |

InChI=1S/C9H17.2CH3.Al/c1-4-5-6-7-8-9(2)3;;;/h2H,4-8H2,1,3H3;2*1H3; |

InChI Key |

WEAKMLCKYXQCCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C[Al](C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-methyloct-1-en-1-yl)alumane typically involves the reaction of trimethylaluminum with an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-methyloct-1-en-1-yl)alumane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The compound can undergo substitution reactions where the dimethyl or 2-methyloct-1-en-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.

Scientific Research Applications

Dimethyl(2-methyloct-1-en-1-yl)alumane has several scientific research applications, including:

Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.

Medicine: Research into potential therapeutic applications of organoaluminum compounds may involve this compound.

Industry: The compound is used in industrial processes, such as polymerization reactions and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl(2-methyloct-1-en-1-yl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between dimethyl(2-methyloct-1-en-1-yl)alumane and related organoaluminum compounds:

Key Observations :

- Chain Length and Branching : The target compound’s octenyl chain (8 carbons) is shorter than the decenyl chain (10 carbons) in the compound from . The latter also includes a prop-2-en-1-yl substituent, introducing a second double bond.

- Unsaturation : Both this compound and the decenyl derivative in feature double bonds, which may enhance reactivity in electrophilic additions or coordination chemistry compared to fully saturated analogs like bis(3-methylbutyl)alumane.

Physicochemical Properties

While direct experimental data are unavailable, properties can be inferred from structural analogies:

- Molecular Weight : The target compound (180.27 g/mol) is heavier than triethylalumane (114.16 g/mol) due to its larger substituent but lighter than the decenyl derivative (236.38 g/mol) .

- Volatility : Triethylalumane, with smaller substituents, is likely more volatile. The bulky alkenyl group in the target compound may reduce volatility, increasing its suitability for high-temperature applications.

- Solubility: The unsaturated alkenyl group could improve solubility in nonpolar solvents compared to saturated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.